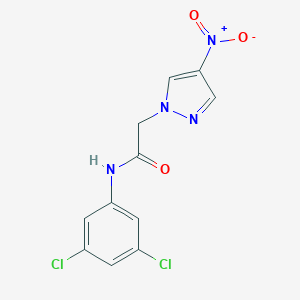
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide, also known as ENMC, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole carboxamides and has been found to be useful in various biological studies due to its unique chemical properties.
Wirkmechanismus
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide exerts its anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. 5-LOX, on the other hand, is responsible for the production of leukotrienes, which are also involved in the inflammatory response. By inhibiting these enzymes, 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide reduces the production of these inflammatory mediators and thus reduces inflammation.
Biochemical and Physiological Effects:
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and 5-LOX enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of using 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide. One potential area of research is the development of more soluble derivatives of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide that can be more easily administered in lab experiments. Additionally, further studies are needed to investigate the potential therapeutic uses of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in various inflammatory diseases. Finally, the role of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in other biological processes, such as apoptosis and cell proliferation, should also be investigated.
Synthesemethoden
The synthesis of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methoxy-4-nitrophenylhydrazine with ethyl 2-oxo-2-(pyrazol-5-yl) acetate in the presence of a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the production of inflammatory mediators in the body, and their inhibition has been found to be useful in the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C13H14N4O4 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
2-ethyl-N-(2-methoxy-4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c1-3-16-11(6-7-14-16)13(18)15-10-5-4-9(17(19)20)8-12(10)21-2/h4-8H,3H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
XSKCLVCNAOLVML-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Kanonische SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)
![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213627.png)

